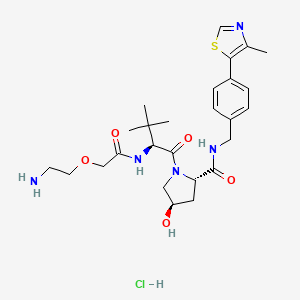

(S,R,S)-AHPC-PEG1-NH2 dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5S.ClH/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27;/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33);1H/t19-,20+,23-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIXHEJNWPHAAZ-XUXADIIKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38ClN5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S,R,S)-AHPC-PEG1-NH2 Dihydrochloride: A Technical Guide for Drug Development Professionals

(S,R,S)-AHPC-PEG1-NH2 dihydrochloride , also known as VH032-PEG1-NH2 dihydrochloride, is a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core attributes, experimental applications, and the underlying principles of the technology it enables.

Core Concepts and Physicochemical Properties

This compound is a heterobifunctional molecule that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a single polyethylene glycol (PEG) unit linker with a terminal amine.[1][2] This primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby forming a complete PROTAC molecule.[3]

The AHPC ((S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety is a well-characterized VHL ligand, also referred to as VH032.[4] The PEG linker enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving bioavailability.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | VH032-PEG1-NH2 dihydrochloride | [1][2] |

| Molecular Formula | C₂₆H₃₇N₅O₅S · 2HCl | [3] |

| Molecular Weight | 604.59 g/mol | [3] |

| Appearance | Solid | N/A |

| Purity | Typically ≥95% | [3] |

| Storage | -20°C to -80°C | [1] |

Mechanism of Action: The PROTAC Catalytic Cycle

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key advantage of this approach is the catalytic nature of PROTACs; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule.

Quantitative Data and Performance Metrics

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 2: Representative Degradation Data for AHPC-based BRD4 PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |

| MZ1 | BRD4 | HeLa | ~10-100 | >80 | AHPC-PEG3 | [5] |

| ARV-771 | BRD4 | 22Rv1 | <1 | >90 | AHPC-PEG | [5] |

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC from this compound involves a standard amide coupling reaction with a carboxylic acid-functionalized ligand for the protein of interest (POI-COOH).

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand for the protein of interest (POI-COOH)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Solvents for workup and purification

Procedure:

-

Dissolve POI-COOH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup and extract the product.

-

Purify the crude product by preparative reverse-phase HPLC.

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Western Blot Analysis of PROTAC-Induced Protein Degradation

Western blotting is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.[6]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell culture medium and reagents

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (for DC50 determination) or for different durations (for time-course analysis). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL E3 ligase complex

-

Recombinant target protein (POI)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

PROTAC

-

SDS-PAGE and Western blot reagents

Procedure:

-

Reaction Setup: On ice, combine the E1, E2, VHL E3 ligase, POI, ubiquitin, and ATP in the ubiquitination buffer.

-

Initiation: Add the PROTAC (or DMSO as a control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding Laemmli buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.

Conclusion

This compound is a versatile and indispensable tool for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible, solubilizing linker with a reactive handle, facilitates the modular construction of novel protein degraders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new PROTACs for a wide array of challenging therapeutic targets.

References

(S,R,S)-AHPC-PEG1-NH2 Dihydrochloride: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG1-NH2 dihydrochloride is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.[1] This synthetic molecule serves as a conjugate, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible polyethylene glycol (PEG1) linker terminated with a primary amine.[[“]][3] The terminal amine provides a reactive handle for the covalent attachment of a ligand designed to bind to a specific protein of interest (POI), thereby enabling the synthesis of a heterobifunctional PROTAC.

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[[“]][3] By simultaneously binding to both the target protein and an E3 ligase, a PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism offers significant advantages over traditional small-molecule inhibitors, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms.

This technical guide provides an in-depth overview of the structure, function, and application of this compound in PROTAC research and development. It includes detailed experimental protocols for PROTAC synthesis and characterization, quantitative data from a relevant case study, and visualizations of key pathways and workflows.

Structure and Function

This compound, also known as VH032-PEG1-NH2 dihydrochloride, is comprised of three key components:

-

The (S,R,S)-AHPC moiety: This is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC design.[4]

-

The PEG1 linker: A short, hydrophilic polyethylene glycol linker that provides the necessary spacing and flexibility for the formation of a stable and productive ternary complex between the target protein and the VHL E3 ligase.

-

The terminal primary amine (-NH2): This functional group serves as a versatile point of attachment for a target protein ligand, typically through the formation of an amide bond with a carboxylic acid on the ligand.

The primary function of this molecule is to serve as a prefabricated, VHL-recruiting component for the modular synthesis of PROTACs.[5] Its use streamlines the drug discovery process by allowing researchers to focus on the development and optimization of the target-binding ligand.

Data Presentation

Chemical Properties of (S,R,S)-AHPC-PEG1-NH2

| Property | Value |

| Synonyms | VH032-PEG1-NH2 |

| Molecular Formula | C₂₆H₃₇N₅O₅S |

| Molecular Weight | 531.67 g/mol |

| CAS Number | 2241641-57-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Quantitative Data for an Exemplary PROTAC: EED Degrader-1

| Parameter | Value | Cell Line | Target(s) |

| pKD (for EED) | 9.02 | N/A | EED |

| pIC50 (PRC2 inhibition) | 8.17 | N/A | PRC2 |

| GI50 (Cell Growth Inhibition) | 45 nM | Karpas422 | EED, EZH2, SUZ12 |

Data sourced from Hsu JH, et al. Cell Chem Biol. 2019.[6][7][8]

Experimental Protocols

PROTAC Synthesis: General Protocol for Conjugation of (S,R,S)-AHPC-PEG1-NH2 to a Target Protein Ligand

This protocol describes a general method for the amide coupling of this compound to a target protein ligand containing a carboxylic acid functional group.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid moiety

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF, DMSO)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: Dissolve the target protein ligand (1 equivalent) in the anhydrous aprotic solvent in a reaction vessel.

-

Activation: Add the amide coupling reagents, HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Addition of Amine: In a separate vial, dissolve this compound (1 equivalent) in the anhydrous aprotic solvent. Add the tertiary amine base (2.2 equivalents) to neutralize the hydrochloride salt and the reaction mixture.

-

Coupling Reaction: Add the solution of (S,R,S)-AHPC-PEG1-NH2 to the activated target protein ligand solution.

-

Incubation: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

Quenching: Once the reaction is complete, quench the reaction by adding water.

-

Purification: Purify the crude PROTAC product by preparative reverse-phase HPLC to obtain the final, pure PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

PROTAC Characterization: Key Experimental Assays

1. Target Binding and Ternary Complex Formation Assays:

-

Objective: To confirm that the synthesized PROTAC retains binding to both the target protein and the VHL E3 ligase, and to assess its ability to form a stable ternary complex.

-

Methods:

-

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure the binding kinetics and affinity (KD) of the PROTAC to the individual target protein and VHL-ElonginB-ElonginC (VCB) complex.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay to directly measure the formation of the ternary complex in solution.

-

2. Target Protein Degradation Assays:

-

Objective: To quantify the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

-

Methods:

-

Western Blotting: A semi-quantitative method to visualize the reduction in target protein levels upon treatment with the PROTAC at various concentrations and time points.

-

In-Cell Western or High-Content Imaging: Quantitative immunofluorescence-based methods for measuring protein levels in a higher-throughput format.

-

Quantitative Mass Spectrometry (e.g., dSILAC, TMT): A highly sensitive and unbiased method to globally assess changes in protein abundance following PROTAC treatment.

-

3. Cellular Activity Assays:

-

Objective: To evaluate the downstream functional consequences of target protein degradation.

-

Methods:

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the PROTAC on the growth of cancer cell lines that are dependent on the target protein.

-

Target-specific functional assays: Depending on the function of the target protein, these could include reporter gene assays, enzyme activity assays, or cell migration assays.

-

Mandatory Visualization

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Development Workflow.

References

- 1. (S,R,S)-AHPC-PEG1-NH2 hydrochloride ≥95% [sigmaaldrich.com]

- 2. consensus.app [consensus.app]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Role of (S,R,S)-AHPC-PEG1-NH2 in PROTAC Development: A Technical Guide

Introduction to Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike small-molecule inhibitors that block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][]

A PROTAC molecule consists of three essential components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] This structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI.[5] This polyubiquitination marks the protein for degradation by the 26S proteasome.[1] Because the PROTAC is not degraded in this process, it can act catalytically to destroy multiple copies of the target protein.[2]

The development of potent and selective PROTACs often requires extensive synthesis and optimization of each component. To accelerate this process, researchers increasingly rely on pre-synthesized building blocks. (S,R,S)-AHPC-PEG1-NH2 is one such critical building block, providing a validated E3 ligase ligand and a versatile linker, streamlining the development of novel protein degraders.[6][7]

Core Components of (S,R,S)-AHPC-PEG1-NH2

(S,R,S)-AHPC-PEG1-NH2 is a conjugate that combines a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a flexible linker terminating in a reactive amine group.[6][8]

-

(S,R,S)-AHPC: The core of the E3 ligase-recruiting moiety is (S,R,S)-AHPC (also known as VH032-NH2).[9][10] This is an optimized, high-affinity ligand for the VHL E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC design.[11][12] The specific (S,R,S) stereochemistry is crucial for effective binding to the VHL protein, which is a substrate recognition subunit of a Cullin RING E3 ubiquitin ligase complex.[9]

-

PEG1 Linker: The linker is a single polyethylene glycol (PEG) unit. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a stable and productive ternary complex.[13] PEG linkers are hydrophilic and flexible, which can enhance the aqueous solubility and cell permeability of the final PROTAC molecule.[4][14][15] The length of the linker is a key parameter to optimize for efficient degradation.[16]

-

Terminal Amine (-NH2): The conjugate terminates in a primary amine group. This amine serves as a versatile chemical handle for the final step of PROTAC synthesis.[7] It allows for a straightforward covalent linkage to a ligand for the Protein of Interest (POI), typically through an amide bond formation with a carboxylic acid on the POI ligand.[4]

The PROTAC Development and Evaluation Workflow

The development of a novel PROTAC is a multi-step process that begins with rational design and synthesis and proceeds through rigorous biochemical and cellular evaluation. Using a building block like (S,R,S)-AHPC-PEG1-NH2 significantly simplifies the synthesis stage.

Mechanism of Action: The PROTAC Catalytic Cycle

PROTACs function by inducing the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This hijacked E3 ligase then polyubiquitinates the target, marking it for destruction by the proteasome.

The formation of a stable ternary complex is paramount for efficient degradation.[12] The geometry of this complex, dictated by the POI, E3 ligase, and the connecting linker, determines which lysine residues on the target's surface are available for ubiquitination.[17]

Quantitative Data in PROTAC Evaluation

The efficacy of a PROTAC is assessed using several key quantitative metrics. While specific data for PROTACs using the exact (S,R,S)-AHPC-PEG1-NH2 linker are embedded within broader drug discovery efforts, the following tables present representative data for VHL-recruiting PROTACs to illustrate these critical parameters.

Table 1: Degradation Potency of VHL-Based PROTACs

Degradation potency is measured by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). A lower DC₅₀ value indicates a more potent PROTAC.

| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Linker Type |

| ARV-771 [18] | BET Proteins | 22Rv1 (CRPC) | < 1 | > 90% | (S,R,S)-AHPC-based |

| GMB-475 [9] | BCR-ABL1 | Ba/F3 | 1110 | Not Specified | (S,R,S)-AHPC-based |

| LC-2 [13] | KRAS G12C | NCI-H2030 | 250 - 760 | > 90% | PEG-based |

| UNC9036 [13] | STING | Caki-1 | 227 | > 80% | Not Specified |

Table 2: Binding Affinities of VHL Ligands and PROTACs

The binding affinity (K_D) of the PROTAC for both the target protein and the E3 ligase influences the stability of the ternary complex. High affinity is generally desirable.[12]

| Molecule | Binds to | Assay Method | K_D (nM) |

| MZ1 (PROTAC) [19] | Brd4BD2 | SPR | 1 |

| MZ1 (PROTAC) [19] | VHL Complex | SPR | 29 |

| BRD-5110 (PROTAC) [19] | PPM1D | SPR | 1-2 |

| BRD-5110 (PROTAC) [19] | CRBN | SPR | ~3000 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of PROTACs synthesized from (S,R,S)-AHPC-PEG1-NH2.

PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of a POI ligand containing a carboxylic acid to the terminal amine of (S,R,S)-AHPC-PEG1-NH2.

-

Materials:

-

POI ligand with a terminal carboxylic acid

-

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13]

-

Base: DIPEA (N,N-Diisopropylethylamine)[13]

-

Solvent: Anhydrous DMF (Dimethylformamide)[13]

-

Reaction monitoring tools: LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Purification system: Preparative HPLC (High-Performance Liquid Chromatography)

-

Procedure:

-

Dissolve the POI ligand (1 equivalent) and (S,R,S)-AHPC-PEG1-NH2 (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.[13]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

-

Upon completion, quench the reaction with water and prepare the sample for purification.

-

Purify the final PROTAC product by preparative HPLC.

-

Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry.

-

Western Blotting for Protein Degradation Assessment (DC₅₀/Dₘₐₓ)

This is the standard method to quantify the degradation of the target protein.[13]

-

Materials:

-

Multi-well cell culture plates

-

Cell line of interest

-

PROTAC stock solution (in DMSO)

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting equipment and reagents

-

Primary antibodies (against POI and a loading control, e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[13]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[13]

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.[13]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection and Analysis: Add the chemiluminescent substrate and image the blot. Quantify the band intensities. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification

This assay confirms the PROTAC-dependent interaction between the target protein and VHL in a cellular context.[12]

-

Materials:

-

Cells expressing the POI and VHL

-

PROTAC molecule

-

Lysis buffer, antibodies against the POI and VHL

-

Protein A/G magnetic beads

-

Wash and elution buffers

-

-

Procedure:

-

Cell Treatment: Treat cells with the PROTAC molecule or vehicle control for a time sufficient to allow complex formation (e.g., 2-4 hours).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein. Add protein A/G beads to pull down the target protein and its binding partners.[12]

-

Washing: Wash the beads several times to remove non-specific binders.

-

Elution and Analysis: Elute the protein complexes from the beads. Analyze the eluate by Western blotting, probing for the presence of VHL. An increased VHL signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

-

Downstream Signaling and Selectivity

Degrading a target protein is expected to impact its associated signaling pathways. For example, a PROTAC targeting the BET protein BRD4 leads to the downregulation of the oncogene MYC, thereby inhibiting cell proliferation.

Conclusion

(S,R,S)-AHPC-PEG1-NH2 is a powerful and versatile building block that accelerates the discovery and development of novel PROTACs. By providing a high-affinity, stereochemically defined VHL ligand and a flexible PEG linker with a reactive handle, it allows researchers to focus on the synthesis and attachment of ligands for their specific protein of interest. This streamlined approach, combined with robust quantitative assays and a deep understanding of the underlying mechanism, is critical for advancing the field of targeted protein degradation and developing the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (S,R,S)-AHPC-PEG1-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 16. benchchem.com [benchchem.com]

- 17. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

(S,R,S)-AHPC-PEG1-NH2: A Technical Guide to a Key VHL Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. This technology harnesses the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the core of every PROTAC is a ligand that recruits an E3 ubiquitin ligase. (S,R,S)-AHPC-PEG1-NH2, a derivative of the potent von Hippel-Lindau (VHL) E3 ligase ligand VH032, is a crucial building block in the synthesis of VHL-recruiting PROTACs.[1][2] This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG1-NH2, its parent ligand VH032, and their role in the VHL-mediated protein degradation pathway. It includes a summary of key quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying biological and experimental workflows.

The VHL E3 Ligase Complex and Its Role in Cellular Signaling

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[3][4] A primary endogenous substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key transcription factor in the cellular response to low oxygen levels.[5] Under normoxic conditions, HIF-1α is hydroxylated on proline residues, creating a binding site for VHL. This interaction leads to the ubiquitination of HIF-1α and its subsequent degradation by the proteasome.[6] Small molecule ligands like (S,R,S)-AHPC are designed to mimic the hydroxylated proline motif of HIF-1α, thereby enabling the recruitment of the VHL E3 ligase to a target protein of interest when incorporated into a PROTAC.

Quantitative Data for VHL Ligand Engagement

The binding affinity of the VHL ligand to the E3 ligase is a critical parameter in the design and efficacy of a PROTAC. Below is a summary of reported binding data for the parent VHL ligand, VH032.

| Ligand | Assay Type | Parameter | Value | Reference |

| VH032 | Not Specified | Kd | 185 nM | [7] |

| VH032 | TR-FRET | IC50 | 44.31 nM (average) | [8] |

Experimental Protocols

The characterization of VHL ligands and the PROTACs derived from them involves a suite of biophysical and cellular assays to determine binding affinity, ternary complex formation, and ultimately, protein degradation. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for VHL Engagement

TR-FRET assays are a common method to quantify the binding of a ligand to its target protein in a high-throughput format.

Objective: To determine the binding affinity (IC50) of a VHL ligand by measuring its ability to displace a fluorescently labeled tracer from the VHL protein complex.

Materials:

-

GST-tagged VHL-ElonginB-ElonginC (VBC) complex

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

Fluorescently labeled VHL tracer (e.g., a fluorescent derivative of a known VHL ligand) (acceptor fluorophore)

-

Test compounds (e.g., (S,R,S)-AHPC-PEG1-NH2)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween-20)

-

Microplates (e.g., 384-well, low-volume, black)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microplate, add the VBC complex, terbium-labeled anti-GST antibody, and the fluorescent VHL tracer.

-

Add the serially diluted test compound to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (a high concentration of a known VHL binder).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10][11][12]

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

Objective: To characterize the binding kinetics of the VHL ligand to the VHL complex (binary interaction) and the formation of the Target Protein-PROTAC-VHL complex (ternary interaction).

Materials:

-

SPR instrument and sensor chips (e.g., CM5, SA)

-

VHL complex (e.g., biotinylated for capture on a streptavidin chip)

-

Target protein of interest

-

PROTAC molecule incorporating (S,R,S)-AHPC-PEG1-NH2

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl pH 2.0)

Procedure for Binary Interaction (PROTAC to VHL):

-

Immobilize the VHL complex onto the sensor chip surface.

-

Prepare a series of concentrations of the PROTAC in running buffer.

-

Inject the PROTAC solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

After each cycle, regenerate the sensor surface with the regeneration solution.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[13][14][15][16]

Procedure for Ternary Complex Formation:

-

Immobilize the VHL complex on the sensor chip.

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these solutions over the VHL surface to measure the formation of the ternary complex.

-

Analyze the data to determine the kinetics and affinity of the ternary complex formation. The enhancement of binding affinity compared to the binary interactions indicates positive cooperativity.[17]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Objective: To determine the thermodynamic parameters of the interaction between the VHL ligand/PROTAC and the VHL complex.

Materials:

-

Isothermal titration calorimeter

-

VHL complex

-

VHL ligand or PROTAC

-

Dialysis buffer (ensure identical buffer for both protein and ligand to minimize heats of dilution)

Procedure:

-

Prepare the VHL complex in dialysis buffer and load it into the sample cell of the calorimeter.

-

Prepare the VHL ligand or PROTAC in the same dialysis buffer at a concentration typically 10-20 times that of the protein in the cell and load it into the injection syringe.

-

Perform a series of injections of the ligand/PROTAC into the protein solution while monitoring the heat released or absorbed.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine KD, n, and ΔH. ΔS and the free energy of binding (ΔG) can then be calculated.[18][19][20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Conclusion

(S,R,S)-AHPC-PEG1-NH2 is a valuable chemical tool for researchers engaged in the development of PROTACs. Its ability to recruit the VHL E3 ligase provides a powerful mechanism for inducing the degradation of specific proteins of interest. A thorough understanding of its binding characteristics, the signaling pathway in which it operates, and the experimental methods for its evaluation are essential for the successful design and optimization of novel protein degraders. This guide provides a foundational resource for scientists and drug developers working to advance this exciting therapeutic modality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin Ligase Table | Cell Signaling Technology [cellsignal.com]

- 6. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]

- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. path.ox.ac.uk [path.ox.ac.uk]

- 15. dhvi.duke.edu [dhvi.duke.edu]

- 16. nicoyalife.com [nicoyalife.com]

- 17. cytivalifesciences.com [cytivalifesciences.com]

- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 20. tainstruments.com [tainstruments.com]

mechanism of action of AHPC-based PROTACs

An In-depth Technical Guide on the Mechanism of Action of AHPC-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the catalytic cycle of PROTAC-mediated degradation, presents quantitative data on the performance of representative AHPC-based PROTACs, outlines key experimental protocols for their characterization, and provides visualizations of the core mechanisms and workflows.

Introduction: Hijacking the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation in eukaryotic cells.[1][2] It plays a crucial role in maintaining protein homeostasis by eliminating misfolded or damaged proteins and regulating the levels of key signaling proteins.[3] The UPS involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that covalently attaches a chain of ubiquitin molecules to a target protein.[1][4] This polyubiquitination serves as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex that degrades the tagged protein into small peptides.[3][5]

PROTACs are heterobifunctional molecules designed to co-opt the UPS for the selective degradation of a target protein of interest (POI).[6][7] They consist of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][7] By simultaneously binding to both the POI and an E3 ligase, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[8][9] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[10]

The Role of AHPC in VHL-Recruiting PROTACs

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[11][12] It is a widely expressed and commonly used E3 ligase in PROTAC development.[13][14] (S,R,S)-AHPC is a potent and optimized ligand for VHL, making it a valuable building block for the synthesis of VHL-recruiting PROTACs.[6][15][16] The AHPC scaffold provides a high-affinity anchor to the VHL E3 ligase, enabling the effective recruitment of the UPS to the targeted protein.[13]

The Catalytic Cycle of AHPC-based PROTACs

The mechanism of action of an AHPC-based PROTAC can be described in the following steps:

-

Ternary Complex Formation: The PROTAC molecule, upon entering the cell, binds to both the target protein (POI) and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex.[8][9] The linker's length and composition are critical for the stability and geometry of this complex.[6]

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to efficiently transfer ubiquitin from an E2-ubiquitin conjugate to accessible lysine residues on the surface of the POI.[5]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome and subsequently degraded.[3][4]

-

PROTAC Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage in another catalytic cycle of binding and degradation.[10]

Quantitative Analysis of AHPC-based PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for this evaluation are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[6]

Table 1: Degradation Potency of VHL-based PROTACs Targeting BET Proteins

| PROTAC | Target Protein | Linker (n=PEG units) | DC50 (nM) | Dmax (%) |

| PROTAC A | BRD4 | 4 | 50 | >90 |

| PROTAC B | BRD4 | 8 | 15 | >95 |

| PROTAC C | BRD2 | 8 | 25 | >90 |

This table presents representative data illustrating that a longer PEG linker can result in more potent BRD4 degradation for AHPC-based PROTACs.[17]

Table 2: Comparative Degradation Potency of VHL- vs. CRBN-based PROTACs

| PROTAC | E3 Ligase Recruiter | Target Protein | DC50 (nM) | Dmax (%) |

| VHL-PROTAC | VHL | BRD4 | 15 | >95 |

| CRBN-PROTAC | CRBN | BRD4 | 5 | >98 |

| VHL-PROTAC | VHL | PLK1 | 100 | ~85 |

| CRBN-PROTAC | CRBN | PLK1 | 20 | >90 |

This table showcases that the choice of E3 ligase can significantly impact the degradation potency, with the CRBN-based PROTAC demonstrating higher potency in this example.[17]

Detailed Experimental Protocols

Synthesis of an AHPC-based PROTAC (Amide Coupling)

This protocol outlines a general method for conjugating an amine-functionalized target protein ligand to an AHPC-linker with a terminal carboxylic acid.[10]

-

Dissolution: Dissolve the amine-containing warhead (1 equivalent) and the (S, R, S)-AHPC-PEG-acid linker (1.1 equivalents) in a suitable solvent like dimethylformamide (DMF).[6][10]

-

Coupling Reagent Addition: Add a coupling agent, such as HATU (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution.[6][10]

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours.[10]

-

Monitoring and Purification: Monitor the reaction progress using LC-MS. Upon completion, quench the reaction and purify the final PROTAC product using flash column chromatography.[6]

Western Blot for Quantifying Protein Degradation

This is a standard method to measure the reduction in the levels of a target protein following PROTAC treatment.[6][18]

-

Cell Treatment: Seed cells and treat them with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration.

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]

-

Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by boiling to denature the proteins.[6][18]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][18]

-

Immunoblotting:

-

Block the membrane with a blocking buffer for 1 hour at room temperature.[18]

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6][18]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][18]

-

-

Detection and Analysis: Add a chemiluminescent substrate and acquire the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.[6][18]

Quantitative Proteomics for Selectivity Profiling

Mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[17][19]

-

Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest the cells, lyse them, and digest the proteins into peptides. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.[17] Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.[17]

Visualizing the Mechanism and Workflows

Graphviz diagrams provide a clear visual representation of the complex processes involved in the mechanism of action and development of AHPC-based PROTACs.

Caption: Catalytic cycle of AHPC-based PROTAC-mediated protein degradation.

Caption: Generalized experimental workflow for AHPC-based PROTAC development.

Caption: Logical relationship of ternary complex formation.

References

- 1. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 5. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. (S,R,S,R)-AHPC-Me | (S,R,S)-AHPC | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Guide to Destruction: An In-depth Technical Guide to Protein Degrader Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, protein degraders harness the cell's own machinery to eliminate disease-causing proteins entirely. This in-depth guide provides a technical overview of the core building blocks of the most prominent class of protein degraders: Proteolysis-Targeting Chimeras (PROTACs). We will delve into the essential components, their design principles, and the experimental methodologies used to characterize their efficacy.

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]

Core Building Blocks of PROTACs

The modular nature of PROTACs allows for the rational design and optimization of their degradation activity. The three core building blocks each play a critical role in the overall efficacy of the molecule.

E3 Ubiquitin Ligase Ligands

The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing its tissue specificity and degradation efficiency. While over 600 E3 ligases are known in humans, a small handful have been predominantly exploited for PROTAC development due to the availability of well-characterized small molecule ligands.[5]

Commonly Targeted E3 Ligases and Their Ligands:

-

Cereblon (CRBN): A substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex. Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[6][7][8]

-

Von Hippel-Lindau (VHL): A substrate receptor for the CUL2-RBX1 E3 ligase complex. VHL ligands are typically peptidomimetic and based on the structure of the hypoxia-inducible factor 1α (HIF-1α) peptide that naturally binds to VHL.[5][6]

-

Inhibitor of Apoptosis Proteins (IAPs): A family of RING finger E3 ligases. Ligands for IAPs are often based on the structure of Smac mimetics.[6][9]

-

Mouse Double Minute 2 Homolog (MDM2): An E3 ligase that regulates the tumor suppressor p53. Ligands for MDM2 are often based on the nutlin family of small molecules.[9]

-

RING Finger Protein 4 (RNF4) and RNF114: Emerging E3 ligases with available ligands for PROTAC development.[10]

Table 1: Representative E3 Ligase Ligands and their Binding Affinities

| E3 Ligase | Ligand | Chemical Structure | Binding Affinity (Kd) to E3 Ligase |

| CRBN | Thalidomide |  | ~1 µM |

| Pomalidomide |  | ~300 nM | |

| Lenalidomide |  | ~1 µM | |

| VHL | VH032 |  | ~180 nM |

| IAP | LCL161 |  | ~35 nM (cIAP1) |

| MDM2 | Nutlin-3a |  | ~90 nM |

Note: Binding affinities can vary depending on the assay conditions and the specific protein construct used.

Target-Binding Ligands (Warheads)

The "warhead" of the PROTAC is the molecular entity that recognizes and binds to the protein of interest. The selection of a suitable warhead is crucial for the potency and selectivity of the degrader. An ideal warhead possesses high affinity and specificity for the target protein. However, a key advantage of the PROTAC technology is that even ligands with moderate affinity can be effective, as the overall efficacy is driven by the formation of a stable ternary complex and the catalytic nature of the degradation process.[11][12]

The design of the warhead is highly target-dependent and often leverages existing knowledge of small molecule inhibitors for the POI.

Linkers

The linker is more than just a passive tether connecting the E3 ligase ligand and the warhead; it plays a critical role in determining the efficacy of a PROTAC. The length, composition, and attachment points of the linker are crucial for enabling the formation of a stable and productive ternary complex.[13][14]

Common Linker Chemistries:

-

Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, and their length can be easily varied. PEG linkers can improve the solubility of the PROTAC molecule.[13][15]

-

Alkyl Chains: These provide a more rigid and hydrophobic connection. The length of the alkyl chain can be precisely controlled to optimize the distance between the two ligands.[13][14]

-

Hybrid Linkers: Often, a combination of PEG and alkyl moieties is used to fine-tune the physicochemical properties of the linker.[14]

The optimal linker length and composition must be empirically determined for each target and E3 ligase combination.

Table 2: Impact of Linker Length on PROTAC Efficacy (Example: BRD4 Degraders)

| PROTAC | E3 Ligase Ligand | Warhead | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| dBET1 | Pomalidomide | JQ1 | PEG | 12 | 4.3 | >98 |

| MZ1 | VH032 | JQ1 | Alkyl/Ether | 11 | 29 | ~80 |

| ARV-771 | VH032 | JQ1 | Alkyl/Ether | 14 | 1.8 | >95 |

Data compiled from multiple sources. DC50 and Dmax values are cell line-dependent.

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System (UPS)

PROTACs hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to understanding how PROTACs work.

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The development and characterization of a novel PROTAC involves a series of in vitro and cellular assays to assess its binding, ternary complex formation, and degradation efficacy.

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.

Methodology:

-

Reagents:

-

Purified, tagged target protein (e.g., GST-tagged).

-

Purified, tagged E3 ligase complex (e.g., His-tagged).

-

Terbium-conjugated anti-tag antibody (e.g., anti-GST-Tb).

-

Fluorescein-labeled anti-tag antibody (e.g., anti-His-Fluorescein).

-

PROTAC compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

In a microplate, combine the purified target protein, E3 ligase, and the two labeled antibodies.

-

Add the PROTAC compound at a range of concentrations.

-

Incubate the mixture at room temperature to allow for complex formation.

-

Measure the time-resolved FRET signal using a plate reader (Excitation: 340 nm, Emission: 665 nm and 620 nm).

-

An increase in the FRET signal (ratio of 665 nm to 620 nm emission) indicates the formation of the ternary complex.

-

Plot the FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC50).

-

Cellular Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[16][17]

-

Conclusion

The modular nature of protein degraders, particularly PROTACs, provides a powerful platform for the development of novel therapeutics. A deep understanding of the core building blocks—the E3 ligase ligand, the target-binding warhead, and the linker—is essential for the rational design of potent and selective degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these innovative molecules. As our knowledge of the E3 ligase landscape expands and our ability to predict and model ternary complex formation improves, the field of targeted protein degradation will undoubtedly continue to yield groundbreaking medicines.

References

- 1. Structural assembly of cullin-RING ubiquitin ligase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural regulation of cullin-RING ubiquitin ligase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin proteasome system in immune regulation and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. Ubiquitin ligase - Wikipedia [en.wikipedia.org]

- 11. lifesensors.com [lifesensors.com]

- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. precisepeg.com [precisepeg.com]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

(S,R,S)-AHPC-PEG1-NH2 Free Base: A Core Component for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG1-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. (S,R,S)-AHPC-PEG1-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a single polyethylene glycol (PEG) unit and a terminal amine. This heterobifunctional molecule serves as a versatile anchor for the synthesis of PROTACs, enabling the targeted degradation of a wide array of proteins of interest. This document details the physicochemical properties of (S,R,S)-AHPC-PEG1-NH2 free base, provides representative experimental protocols for its characterization and conjugation, and illustrates its role in the broader context of PROTAC-mediated protein degradation.

Physicochemical Properties

(S,R,S)-AHPC-PEG1-NH2 is a synthetic E3 ligase ligand-linker conjugate. The (S,R,S)-AHPC moiety ensures potent and selective binding to the VHL E3 ligase, a key component of the cellular protein degradation machinery. The PEG1 linker provides a short, flexible spacer, and the terminal primary amine serves as a reactive handle for covalent attachment to a ligand targeting a specific protein of interest.

| Property | Value |

| Molecular Weight | 531.67 g/mol [1] |

| Chemical Formula | C₂₆H₃₇N₅O₅S |

| Synonyms | VH032-PEG1-NH2 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF |

Role in PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] (S,R,S)-AHPC-PEG1-NH2 provides the E3 ligase-binding component and a portion of the linker.

The mechanism of action for a PROTAC synthesized using this building block is as follows:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via the conjugated POI ligand) and the VHL E3 ligase (via the AHPC moiety), forming a ternary POI-PROTAC-VHL complex.

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein.

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized and degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional target protein molecules.

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are representative protocols for the characterization of (S,R,S)-AHPC-PEG1-NH2 and its conjugation to a protein of interest (POI) ligand.

Characterization Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the chemical structure and purity of the (S,R,S)-AHPC-PEG1-NH2 free base.

-

Procedure :

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule. The expected chemical shifts and coupling constants should be consistent with the proposed structure.

-

The absence of significant impurity peaks will confirm the purity of the sample.

-

3.1.2. Mass Spectrometry (MS)

-

Objective : To determine the molecular weight of the compound and confirm its identity.

-

Procedure :

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of the free base (532.67). High-resolution mass spectrometry (HRMS) can be used for more precise mass determination.

-

3.1.3. High-Performance Liquid Chromatography (HPLC)

-

Objective : To assess the purity of the compound.

-

Procedure :

-

Dissolve a small amount of the compound in the mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the compound using a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm and 254 nm).

-

The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

PROTAC Synthesis: Amide Coupling Protocol

This protocol describes the conjugation of (S,R,S)-AHPC-PEG1-NH2 to a POI ligand containing a carboxylic acid functional group.

-

Materials :

-

(S,R,S)-AHPC-PEG1-NH2 free base

-

POI ligand with a terminal carboxylic acid

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvent: DMF (N,N-Dimethylformamide)

-

-

Procedure :

-

In a clean, dry reaction vial, dissolve the POI ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve (S,R,S)-AHPC-PEG1-NH2 (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of (S,R,S)-AHPC-PEG1-NH2 to the activated POI ligand solution.

-

Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude product can be purified by preparative reverse-phase HPLC.

-

Characterize the final PROTAC molecule using NMR and mass spectrometry.

-

Figure 2: General workflow for PROTAC synthesis.

Conclusion

(S,R,S)-AHPC-PEG1-NH2 is a fundamental and versatile chemical tool for the development of VHL-based PROTACs. Its well-defined structure, high affinity for the VHL E3 ligase, and reactive amine handle facilitate the rational design and synthesis of potent and selective protein degraders. The protocols and conceptual frameworks provided in this guide are intended to support researchers in the rapidly advancing field of targeted protein degradation, ultimately contributing to the development of novel therapeutics for a wide range of diseases.

References

(S,R,S)-AHPC-PEG1-NH2 Dihydrochloride: A Technical Overview of a Key PROTAC Building Block

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG1-NH2 dihydrochloride is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. As a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, it serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a summary of the available information on this compound, with a focus on its role in PROTAC development and general considerations for its use.

Physicochemical Properties and Handling

While detailed quantitative data on the solubility and stability of this compound is not extensively published in peer-reviewed literature, information from suppliers provides general guidance for its handling and storage.

Table 1: General Properties and Storage Recommendations

| Property | Information | Source |

| Synonyms | VH032-PEG1-NH2 dihydrochloride | |

| Molecular Formula | C26H37N5O5S · 2HCl | |

| Molecular Weight | 604.59 g/mol | |

| Appearance | Powder or crystals | [1] |

| Purity | ≥95% (via HPLC) | |

| Storage (Solid) | Recommended storage at -20°C. Can be stored at 2-8°C for short periods.[1] | [1] |

| Storage (In solution) | Stock solutions can be stored at -80°C for up to six months, or at -20°C for up to one month.[2] | [2] |

It is important to note that the hydrochloride salt form is intended to improve the stability and handling of the compound.[3] For optimal use, it is recommended to refer to the batch-specific data provided in the Certificate of Analysis from the supplier.

Role in PROTAC Synthesis and Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components:

-

The (S,R,S)-AHPC moiety: This is the active VHL-binding ligand.

-

A PEG1 linker: A short polyethylene glycol spacer that connects the VHL ligand to the target protein ligand.

-

A terminal amine group: This functional group allows for the covalent attachment of a ligand specific to the protein of interest.[1]

The primary application of this compound is in the synthesis of PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC component of the molecule facilitates the engagement of the VHL E3 ligase.[1]

The general workflow for utilizing this compound in PROTAC development is outlined below.

Considerations for Solubility and Stability Assessment

Due to the lack of specific published protocols for this compound, a generalized experimental workflow for determining its solubility and stability is presented. This workflow can be adapted by researchers based on their specific experimental needs and available analytical instrumentation.

Experimental Protocols

As detailed, peer-reviewed experimental protocols for the solubility and stability of this compound are not publicly available, researchers should develop and validate their own methods based on the general workflows provided above. Standard analytical chemistry techniques would be applicable for these assessments.

Conclusion

This compound is a valuable reagent for the synthesis of VHL-recruiting PROTACs. While specific, in-depth data on its solubility and stability are limited in the public domain, its utility as a PROTAC building block is well-established. Researchers working with this compound should rely on the information provided by suppliers and employ standard analytical methods to characterize its properties within their specific experimental contexts. The development of robust internal protocols for solubility and stability assessment will be critical for ensuring the reproducibility and success of targeted protein degradation studies.

References

VH032-PEG1-NH2 Dihydrochloride: A Core Component for VHL-based Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-PEG1-NH2 dihydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a PEG1 linker and a terminal amine group. This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of VH032-PEG1-NH2, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

The core utility of VH032 lies in its ability to act as a potent inhibitor of the VHL/HIF-1α interaction.[1][2][3][4][5][6] By mimicking the binding of the hydroxylated hypoxia-inducible factor 1-alpha (HIF-1α) to VHL, VH032 can be incorporated into PROTACs to recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][7][8] The attached PEG1-NH2 linker provides a convenient handle for conjugation to a ligand that binds the target protein, forming the heterobifunctional PROTAC molecule.[9][10]

Data Presentation

Quantitative data for VH032 and its derivatives are essential for designing and evaluating PROTAC molecules. The following tables summarize key binding affinity and cellular activity data from various studies.

| Compound | Assay Type | Target | Value | Reference |

| VH032 | Dissociation Constant (Kd) | VHL E3 ligase | 185 nM | [4][5][6] |

| BODIPY FL VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | GST-VCB | Kd = 3.01 nM | [5] |

| VH298 (positive control) | TR-FRET | GST-VCB | IC50 = 45.2 nM (at 0.2% DMSO) | [2] |

| VH032 | TR-FRET | GST-VCB | IC50 = 352.2 nM, Ki = 142.1 nM | [5] |

| MZ1 (PROTAC) | TR-FRET | GST-VCB | IC50 = 226.2 nM, Ki = 79.7 nM | [5] |

| GMB-475 (PROTAC) | Cellular Assay | BCR-ABL1 degradation in Ba/F3 cells | IC50 = 1.11 µM | [11][12] |

Signaling Pathway and Mechanism of Action

The VHL-E3 ligase complex plays a central role in cellular oxygen sensing through its regulation of HIF-1α. In normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and proteasomal degradation.[3][13] VH032 mimics this hydroxylated proline motif, enabling it to bind to VHL with high affinity.

A PROTAC incorporating VH032 leverages this interaction. The VH032 moiety of the PROTAC binds to the VHL E3 ligase, while the other ligand on the PROTAC binds to the target protein. This brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: VHL/HIF-1α pathway and PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of VH032-PEG1-NH2 in research and drug development. The following protocols are based on published methodologies.

Synthesis of a PROTAC using VH032-PEG1-NH2 Dihydrochloride